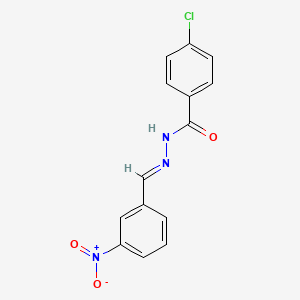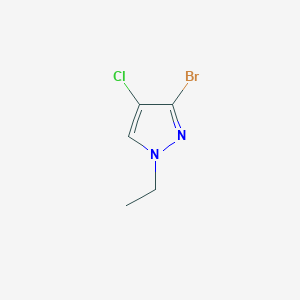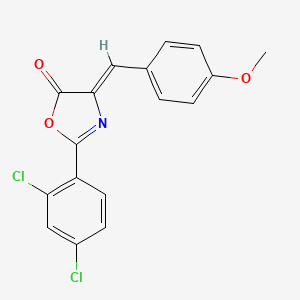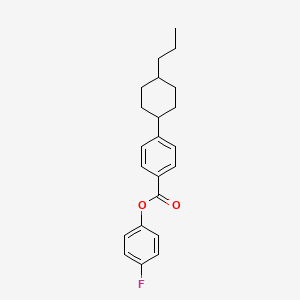![molecular formula C23H15BrN2O3 B11709424 5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazinane derivatives, which are known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[(3-Bromphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion beinhaltet typischerweise die Reaktion von 3-Brombenzaldehyd mit 1,3-Diphenyl-1,3-diazinane-2,4,6-trion unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat und einem Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung effizientere und skalierbarere Methoden umfassen. Ein solches Verfahren könnte die Verwendung von kontinuierlichen Strömungsreaktoren sein, die eine bessere Kontrolle über die Reaktionsbedingungen und höhere Ausbeuten ermöglichen. Darüber hinaus kann die Verwendung von Katalysatoren und optimierten Reaktionsparametern die Effizienz des Syntheseprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[(3-Bromphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriumiodid in Aceton für Halogenaustauschreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von iodierten oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
5-[(3-Bromphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung und therapeutischen Anwendungen untersucht.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-[(3-Bromphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und dem Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-[(3-Chlorphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion
- 5-[(3-Fluorphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion
- 5-[(3-Methylphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion
Einzigartigkeit
Das Vorhandensein des Bromatoms in 5-[(3-Bromphenyl)methyliden]-1,3-Diphenyl-1,3-diazinane-2,4,6-trion verleiht ihm im Vergleich zu seinen Analogen einzigartige chemische und biologische Eigenschaften. Das Bromatom kann an bestimmten Wechselwirkungen und Reaktionen teilnehmen, die mit anderen Halogenen oder Substituenten nicht möglich sind, wodurch diese Verbindung für bestimmte Anwendungen besonders wertvoll wird .
Eigenschaften
Molekularformel |
C23H15BrN2O3 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
5-[(3-bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H15BrN2O3/c24-17-9-7-8-16(14-17)15-20-21(27)25(18-10-3-1-4-11-18)23(29)26(22(20)28)19-12-5-2-6-13-19/h1-15H |
InChI-Schlüssel |
ZRRPIVSNIHYNMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)N(C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)


![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)

